

STOCK2S-26016: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **STOCK2S-26016**, a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway. This document details its molecular properties, mechanism of action, and provides comprehensive experimental protocols for its use in research settings.

Core Compound Data

All quantitative data for STOCK2S-26016 is summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	333.38 g/mol	[1][2]
Chemical Formula	C20H19N3O2	[1][2]
CAS Number	332922-63-1	[1][2]
IC50 (WNK4)	16 μΜ	
IC50 (WNK1)	34.4 μΜ	
Purity	≥98% (HPLC)	[1]
Solubility in DMSO	≥ 50 mg/mL (149.98 mM)	
Storage Temperature	-20°C	[1][2]



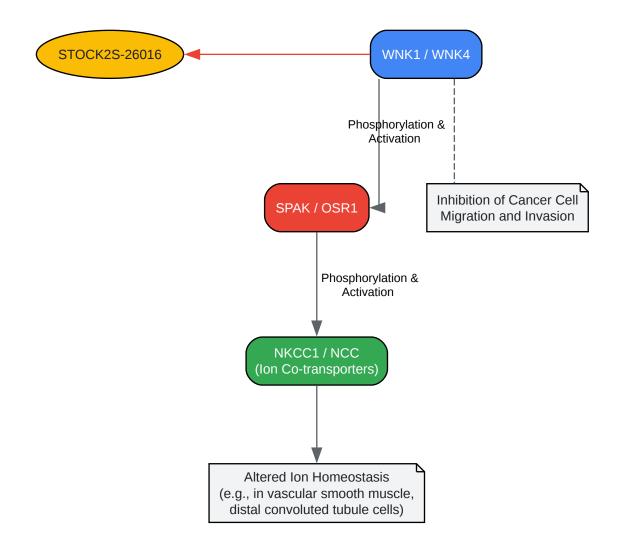
Mechanism of Action: WNK Signaling Inhibition

STOCK2S-26016 functions as an inhibitor of the WNK signaling pathway.[1] The WNK family of serine/threonine kinases are crucial regulators of ion homeostasis and are implicated in blood pressure control and cancer progression.[3] The WNK kinases activate downstream kinases, including Oxidative Stress Responsive 1 (OSR1) and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3] These, in turn, phosphorylate and activate ion co-transporters such as the Na-K-2Cl co-transporter (NKCC1) and the Na-Cl co-transporter (NCC).[1]

STOCK2S-26016 exerts its inhibitory effect by disrupting the protein-protein interaction between WNK kinases (WNK1 and WNK4) and SPAK.[1][4] This prevents the subsequent phosphorylation and activation of SPAK and its downstream targets, thereby blocking the signaling cascade.[1]

Below is a diagram illustrating the WNK signaling pathway and the point of inhibition by **STOCK2S-26016**.





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WNK signaling pathway and STOCK2S-26016's point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving STOCK2S-26016.

In Vitro WNK Inhibition Assay (Fluorescence Correlation Spectroscopy)

This protocol is adapted from the screening method used to identify STOCK2S-26016.[1]

Objective: To quantify the inhibitory effect of **STOCK2S-26016** on the interaction between WNK and SPAK.



Materials:

- Recombinant WNK protein
- Fluorescently labeled SPAK protein
- STOCK2S-26016
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween 20)
- 384-well plates
- Fluorescence Correlation Spectrometer

Procedure:

- Prepare a stock solution of STOCK2S-26016 in DMSO.
- In a 384-well plate, prepare a dilution series of STOCK2S-26016 in the assay buffer.
- Add the fluorescently labeled SPAK protein to each well at a constant concentration.
- Add the WNK protein to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
- Measure the fluorescence fluctuations in each well using a fluorescence correlation spectrometer.
- Analyze the data to determine the diffusion time of the fluorescently labeled SPAK. An
 increase in diffusion time indicates binding to WNK.
- Plot the percentage of inhibition against the concentration of STOCK2S-26016 to determine the IC₅₀ value.

Western Blot Analysis of SPAK Phosphorylation



This protocol is to assess the effect of **STOCK2S-26016** on the phosphorylation of SPAK in a cellular context.

Objective: To determine the dose-dependent effect of **STOCK2S-26016** on SPAK phosphorylation in cultured cells.

Materials:

- Cultured cells (e.g., mouse vascular smooth muscle cells or distal convoluted tubule cells)[1]
- STOCK2S-26016
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-SPAK and anti-total-SPAK
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Seed cells in culture plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of STOCK2S-26016 (e.g., 25-200 μM) for a specified time (e.g., 10-30 minutes).
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the anti-phospho-SPAK primary antibody overnight at 4°C.



- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-total-SPAK antibody as a loading control.
- Quantify the band intensities to determine the relative levels of phosphorylated SPAK.

Cancer Cell Migration and Invasion Assay (Transwell Assay)

This protocol is for evaluating the effect of **STOCK2S-26016** on cancer cell migration and invasion.

Objective: To assess the inhibitory effect of **STOCK2S-26016** on the migratory and invasive capabilities of cancer cells.

Materials:

- Cancer cell line
- Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
- Cell culture medium with and without serum
- STOCK2S-26016
- Fixation and staining reagents (e.g., methanol and crystal violet)
- Microscope

Procedure:

- Culture cancer cells and serum-starve them overnight before the assay.
- For invasion assays, coat the transwell inserts with Matrigel.

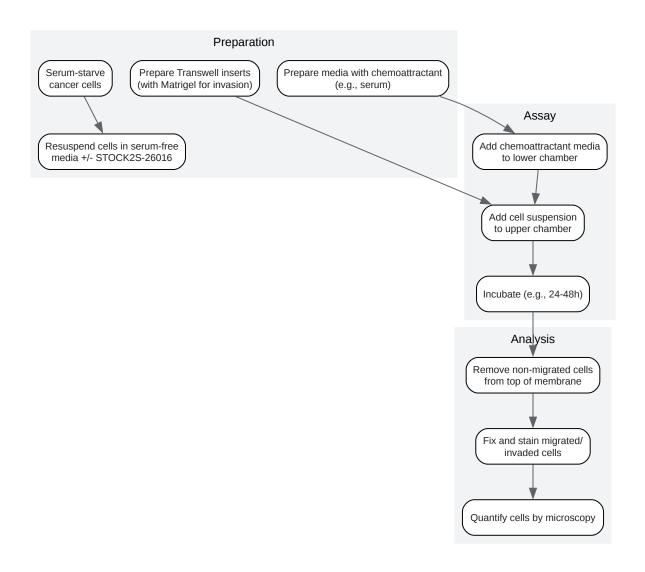
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- Add serum-containing medium (as a chemoattractant) to the lower chamber of the transwell plate.
- Resuspend the serum-starved cells in serum-free medium containing various concentrations of STOCK2S-26016 or vehicle control (DMSO).
- Add the cell suspension to the upper chamber of the transwell inserts.
- Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.
- Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
- Stain the cells with crystal violet.
- Count the number of stained cells in multiple fields of view under a microscope.
- Compare the number of migrated/invaded cells in the STOCK2S-26016-treated groups to the control group.





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Workflow for the Transwell migration and invasion assay.



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